2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thienopyrimidine core with a chlorophenyl group, an oxoazepane ring, and a sulfanyl linkage, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the thienopyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxoazepane Ring: The oxoazepane ring is synthesized through a multi-step process involving the formation of an intermediate azepane ring, followed by oxidation to introduce the oxo group.
Sulfanyl Linkage Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group in the oxoazepane ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s potential as a therapeutic agent is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine
In medicine, the compound’s ability to modulate specific molecular pathways could lead to the development of new treatments for diseases. Its interactions with enzymes and receptors are being studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, the compound could be used in the development of advanced materials with specific properties, such as enhanced conductivity or unique optical characteristics. Its complex structure allows for the fine-tuning of material properties through chemical modifications.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as certain kinase inhibitors.
Chlorophenyl Compounds: Molecules containing a chlorophenyl group, often found in pharmaceuticals and agrochemicals.
Oxoazepane Derivatives: Compounds featuring an oxoazepane ring, which are studied for their biological activity.
Uniqueness
What sets 2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart is its combination of these structural motifs into a single molecule. This unique arrangement allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H24ClN3O3S2 |
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Molecular Weight |
538.1g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-2-oxoazepan-3-yl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H24ClN3O3S2/c1-16-17(2)35-23-22(16)26(34)31(20-8-4-3-5-9-20)27(29-23)36-21-10-6-7-15-30(25(21)33)24(32)18-11-13-19(28)14-12-18/h3-5,8-9,11-14,21H,6-7,10,15H2,1-2H3 |
InChI Key |
HFWCUZITYZYTSF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC3CCCCN(C3=O)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC3CCCCN(C3=O)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
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